molecular formula C9H8BrF B8732781 4-Bromo-1-fluoro-2-isopropenyl-benzene

4-Bromo-1-fluoro-2-isopropenyl-benzene

Cat. No. B8732781
M. Wt: 215.06 g/mol
InChI Key: BJRKNQPVVKOMSF-UHFFFAOYSA-N
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Patent
US08524897B2

Procedure details

To a solution of 2-(5-bromo-2-fluoro-phenyl)-propan-2-ol (119.7 g, 498 mmol) in CH2Cl2 (50 ml) was added hydrochinone (2.74 g, 24.9 mmol) and 250 ml 85% H3PO4. The resulting reaction mixture was stirred for 3.5 h at 50° C. The mixture was poured onto ice-water and extracted with CH2Cl2. The organic phases were washed with 2N aqueous NaOH and water, dried over MgSO4, filtered and concentrated. The crude product was dissolved in hexane and filtered through a plough of silica gel to obtain after concentration at 600 mbar the title compound as a colorless oil: TLC (hexane): Rf=0.52; UPLC RtH5=1.416 min; 1H NMR (360 MHz, CDCl3): δ 7.43 (dd, 1H), 7.37 (m, 1H), 6.94 (dd, 1H), 5.27 (d, 2H), 2.13 (s, 3H).
Quantity
119.7 g
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:12])=[C:6]([C:8](O)([CH3:10])[CH3:9])[CH:7]=1.C1C(O)=CC=C(O)C=1.OP(O)(O)=O>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:12])=[C:6]([C:8]([CH3:10])=[CH2:9])[CH:7]=1

Inputs

Step One
Name
Quantity
119.7 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(C)(C)O)F
Name
Quantity
2.74 g
Type
reactant
Smiles
C1=CC(=CC=C1O)O
Name
Quantity
250 mL
Type
reactant
Smiles
OP(=O)(O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred for 3.5 h at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
ADDITION
Type
ADDITION
Details
The mixture was poured onto ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
The organic phases were washed with 2N aqueous NaOH and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in hexane
FILTRATION
Type
FILTRATION
Details
filtered through a plough of silica gel
CUSTOM
Type
CUSTOM
Details
to obtain
CONCENTRATION
Type
CONCENTRATION
Details
after concentration at 600 mbar the title compound as a colorless oil
CUSTOM
Type
CUSTOM
Details
UPLC RtH5=1.416 min
Duration
1.416 min

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
Smiles
BrC1=CC(=C(C=C1)F)C(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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